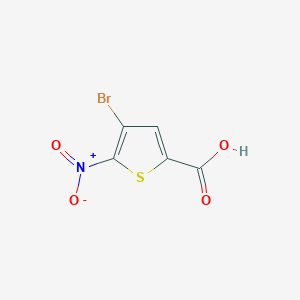
4-Brom-5-nitro-Thiophen-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This compound is characterized by the presence of bromine and nitro groups at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-bromo-5-nitrothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
Target of Action
Thiophene derivatives, which include this compound, are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the thiophene derivative .
Cellular Effects
Thiophene derivatives are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiophene derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-bromo-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products Formed:
Substitution: Thiophene derivatives with various substituents at the 4-position.
Reduction: 4-Amino-5-nitro-thiophene-2-carboxylic acid.
Coupling: Biaryl thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Bromo-3-thiophenecarboxylic acid
Comparison: 4-bromo-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. Compared to other brominated thiophene derivatives, the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical transformations .
Eigenschaften
IUPAC Name |
4-bromo-5-nitrothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO4S/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRLEUUNMJYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864075-31-0 |
Source


|
| Record name | 4-bromo-5-nitrothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
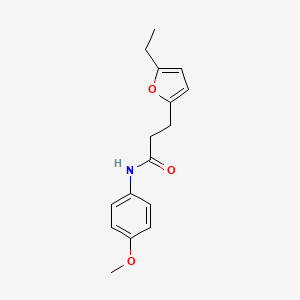
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)
![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)
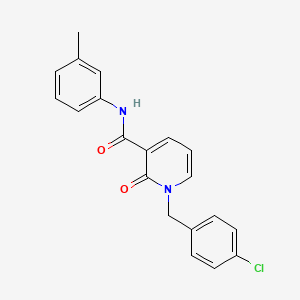
![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)

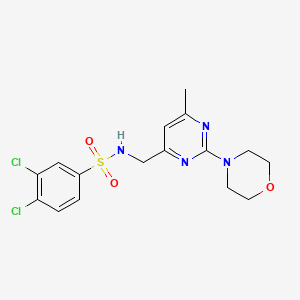
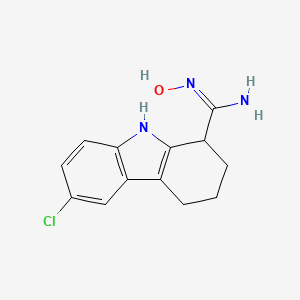
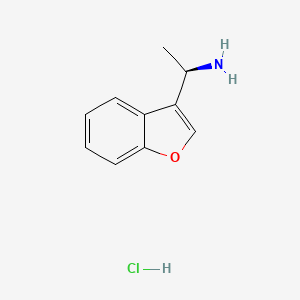
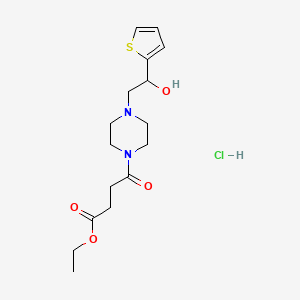
![N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408822.png)
![N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)
